molecular formula C17H16N4O5S B2761515 [4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone CAS No. 897468-89-2

[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone

Cat. No. B2761515
CAS RN: 897468-89-2
M. Wt: 388.4
InChI Key: LRSFCJAFQIYEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone” is a chemical compound that has been studied for its potential applications in various fields . It is a structurally modified derivative of benzothiazole .


Synthesis Analysis

The synthesis of such compounds typically involves a multi-step procedure . The structures of the synthesized compounds are usually characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of “[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone” is characterized by the presence of a benzothiazole ring, a piperazine ring, and a nitrofuran moiety .

Scientific Research Applications

Antibacterial Activity

The compound has been found to have antibacterial activity. A study found that structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, which share a similar structure with the compound , showed antibacterial activity against Bacillus subtilis and Staphylococcus aureus .

Drugability

The compound’s drugability has been evaluated according to Lipinski’s rule of five (RO5). This rule is a set of guidelines used to evaluate the drug-likeness of a compound. The compound complied with RO5, suggesting it has potential as a drug candidate .

Anti-tubercular Activity

The compound could potentially have anti-tubercular activity. A study found that substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which share a similar structure with the compound , showed significant activity against Mycobacterium tuberculosis H37Ra .

Cytotoxic Activity

The compound could potentially have cytotoxic activity. A study found that substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which share a similar structure with the compound , were screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .

Antipsychotic Activity

The compound could potentially have antipsychotic activity. A study found that 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, which share a similar structure with the compound , act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Antiviral Activity

The compound could potentially have antiviral activity. A study found that piperazine derivatives, which share a similar structure with the compound , have a wide range of biological activities including antiviral activity .

Future Directions

The future directions for this compound could involve further development and evaluation of its potential applications. This could include more extensive testing of its anti-tubercular activity, as well as exploration of other potential medicinal uses .

properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-25-11-2-3-12-14(10-11)27-17(18-12)20-8-6-19(7-9-20)16(22)13-4-5-15(26-13)21(23)24/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSFCJAFQIYEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.